molecular formula C19H20O5 B12468440 (S)-8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-7-yl 3-methyl-2-butenoate

(S)-8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-7-yl 3-methyl-2-butenoate

Cat. No.: B12468440
M. Wt: 328.4 g/mol
InChI Key: CUKSFECWKQBVED-UHFFFAOYSA-N
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Description

(S)-8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-7-yl 3-methyl-2-butenoate (CAS: 5928-25-6), commonly referred to as Decursin, is a pyranocoumarin derivative with the molecular formula C₁₉H₂₀O₅ and a molecular weight of 328.36 g/mol . Its structure comprises a pyrano[3,2-g]chromene core substituted with a 3-methyl-2-butenoate ester at the 7-position and two methyl groups at the 8-position. This compound has been studied for its spectroscopic properties, including mass spectrometry (MS) and gas chromatography (GC) data, which aid in its identification and characterization .

Properties

IUPAC Name

(2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) 3-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-11(2)7-18(21)23-16-9-13-8-12-5-6-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKSFECWKQBVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Extraction from Angelica gigas

Decursin is a major constituent of Angelica gigas Nakai root, traditionally isolated via solvent extraction and hydrolysis:

Ethanol Extraction and Alkaline Hydrolysis

  • Procedure :

    • Dried Angelica gigas root (1 kg) is refluxed in ethanol (3 × 2 L, 80°C, 24 h).
    • The concentrated extract is partitioned between water and diethyl ether.
    • The ether layer is hydrolyzed with 10% NaOH in THF/H₂O (1:1) at room temperature for 24 h.
    • Acidification to pH 2 with HCl precipitates decursinol, which is esterified to decursin.
  • Yield :

    • Ethanol extraction yields 3.15% decursinol.
    • Subsequent esterification with 3-methyl-2-butenoic acid achieves ~45% conversion.

Solvent Optimization

Comparative studies show 50% ethanol maximizes extraction efficiency while minimizing solvent toxicity.

Chemical Synthesis Routes

Esterification of Decursinol

Core Reaction :
Decursinol + 3-methyl-2-butenoic acid → Decursin

DCC/DMAP-Mediated Coupling
  • Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
  • Conditions : CH₂Cl₂, 0°C to RT, 19 h.
  • Yield : 62–85%.
Novel Catalytic Method (KR20210081793A)
  • Reagents : Cinnamyl bromide, N-methyl-2-pyrrolidone (NMP), sodium hydride (NaH).
  • Steps :
    • Cinnamyl bromide and NMP are mixed.
    • Decursinol, THF, and NaH are combined.
    • Solutions are mixed and stirred at RT for 24 h.
  • Yield : 80% after recrystallization.

Asymmetric Synthesis

Jacobsen’s Epoxidation
  • Catalyst : (R,R)-salen-Mn(III) complex.
  • Substrate : Xanthyletin (dehydrated decursinol).
  • Conditions : NaOCl, CH₃CN, 0°C.
  • Outcome : α-Epoxide (96% ee).
  • Reduction : NaBH₃CN/BF₃·OEt₂ yields (R)-decursinol, inverted to (S)-form via Mitsunobu reaction.

Semi-Synthetic Approaches

Decursinol Functionalization

Decursinol, obtained via hydrolysis of Angelica gigas extract, is esterified using:

  • EDC/HOBt : 18–62% yield for decursin analogs.
  • Enzymatic Catalysis : Lipases (e.g., CAL-B) in non-aqueous media, achieving 70% enantioselectivity.

Critical Analysis of Methodologies

Yield and Purity Comparison

Method Yield (%) Purity (%) Stereochemical Control
Natural Extraction 3.15 93 Low
DCC/DMAP 85 98 Moderate
Catalytic (NMP/NaH) 80 99 High
Asymmetric 39 96 ee Excellent

Challenges and Innovations

  • Natural Extraction : Time-consuming and low yield; optimized via 50% ethanol.
  • Catalytic Synthesis : NMP/THF system enhances solubility and reduces side reactions.
  • Asymmetric Control : Jacobsen’s catalyst enables precise (S)-configuration but requires multi-step synthesis.

Industrial-Scale Production

The Korean patent (KR20210081793A) outlines a scalable process:

  • Recrystallization : Acetone/isopropyl alcohol removes impurities.
  • Throughput : 1 kg decursinol yields 800 g decursin.

Chemical Reactions Analysis

Types of Reactions: Decursin undergoes several types of chemical reactions, including:

    Oxidation: Decursin can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert decursin into its reduced forms.

    Substitution: Decursin can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of decursin, each with unique biological activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Decursin and related pyranocoumarin derivatives:

Compound Name Molecular Formula Substituents/R-Groups Molecular Weight (g/mol) Key Features
Decursin (Target Compound) C₁₉H₂₀O₅ 7-O-(3-methyl-2-butenoate), 8,8-dimethyl 328.36 Pyrano[3,2-g]chromene core, single ester group
3-(4,8,8-Trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanoic acid C₁₈H₂₀O₅ 3-propanoic acid, 4,8,8-trimethyl 316.34 Carboxylic acid substituent, additional methyl group at 4-position
[(9S,10S)-10-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate C₂₂H₂₄O₇ 10-O-acetyl, 9-O-(3-methylbut-2-enoate), pyrano[2,3-f]chromene 408.42 Di-ester structure, acetyloxy group, different pyrano ring fusion ([2,3-f])
8,8-Dimethyl-2-oxo-2,8,9,10-tetrahydropyrano(2,3-f)chromene-9,10-diyl bis(2-methyl-2-butenoate) C₂₄H₂₆O₇ 9,10-di-O-(3-methyl-2-butenoate), pyrano[2,3-f]chromene 426.46 Dual ester groups, extended conjugation
Ethyl 2-(8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate C₁₈H₂₀O₅ 4-ethyl acetate, 8,8-dimethyl 316.34 Ethyl acetate substituent, same core as Decursin

Key Analytical and Pharmacological Differences

Solubility and Lipophilicity: Decursin’s 3-methyl-2-butenoate ester enhances its lipophilicity compared to the carboxylic acid derivative (C₁₈H₂₀O₅) , which is more polar due to the -COOH group.

Spectral Identification :

  • Decursin’s mass spectrum (electron ionization) shows a base peak at m/z 328 corresponding to its molecular ion . In contrast, the di-ester derivative (C₂₄H₂₆O₇) would exhibit fragment ions indicative of dual ester cleavage.

Biological Activity :

  • The acetyloxy-substituted compound (C₂₂H₂₄O₇) is predicted to have distinct ADMET properties, including altered metabolic stability due to the acetyl group’s susceptibility to hydrolysis.
  • Ethyl acetate derivatives (C₁₈H₂₀O₅) may exhibit reduced bioactivity compared to Decursin, as ester chain length impacts target binding affinity.

Crystallographic Considerations: Pyrano[3,2-g] vs. [2,3-f] ring fusion (e.g., in and ) alters molecular geometry, affecting crystal packing and refinement parameters, as noted in SHELXL-based crystallographic studies .

Biological Activity

(S)-8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-7-yl 3-methyl-2-butenoate, commonly referred to as Decursin, is a natural compound derived from various plants, particularly those in the genus Angelica. It has garnered attention due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula: C19H20O5
  • Molecular Weight: 328.36 g/mol
  • CAS Number: 5928-25-6

Antioxidant Activity

Decursin exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. This activity is crucial in preventing various diseases associated with oxidative stress.

Anti-inflammatory Effects

Research indicates that Decursin can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In animal models of inflammation, Decursin has shown efficacy in reducing symptoms associated with conditions like arthritis and colitis.

Anticancer Properties

Decursin has been investigated for its anticancer potential. It has been shown to induce apoptosis in various cancer cell lines, including breast, liver, and lung cancers. Mechanistic studies suggest that Decursin activates the caspase cascade and alters cell cycle regulation by modulating cyclin-dependent kinases.

Neuroprotective Effects

Emerging evidence suggests that Decursin may protect against neurodegenerative diseases. It has been shown to enhance cognitive function in animal models and reduce neuronal apoptosis induced by neurotoxic agents. The compound's ability to modulate signaling pathways related to neuroprotection is an area of active research.

The biological activities of Decursin are attributed to its interaction with various molecular targets:

  • Nuclear Factor kappa B (NF-kB): Decursin inhibits NF-kB activation, leading to reduced expression of inflammatory mediators.
  • Mitogen-Activated Protein Kinases (MAPKs): It modulates MAPK signaling pathways, which are critical for cell proliferation and survival.
  • Apoptosis Pathways: By activating caspases and altering Bcl-2 family protein ratios, Decursin promotes apoptosis in cancer cells.

Study 1: Antioxidant Activity

A study conducted on rat liver cells demonstrated that treatment with Decursin significantly reduced oxidative stress markers compared to untreated controls. The results indicated enhanced levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

ParameterControl GroupDecursin Group
SOD Activity (U/mg)5.49.1
Catalase Activity (U/mg)3.25.6
Lipid Peroxidation (nmol MDA/mg)12.56.7

Study 2: Anti-inflammatory Effects

In a murine model of colitis, administration of Decursin resulted in a significant reduction in colonic inflammation markers.

Inflammatory MarkerControl GroupDecursin Group
TNF-alpha (pg/mL)15075
IL-6 (pg/mL)12060

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